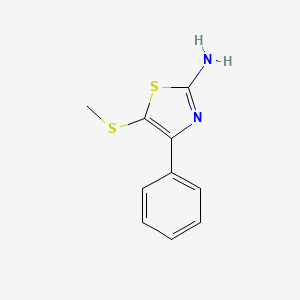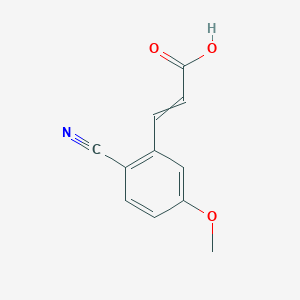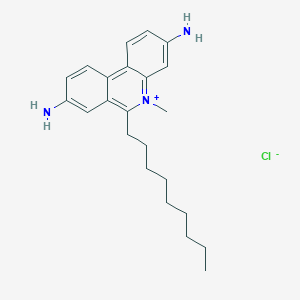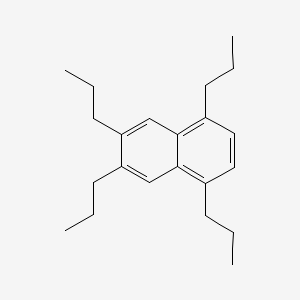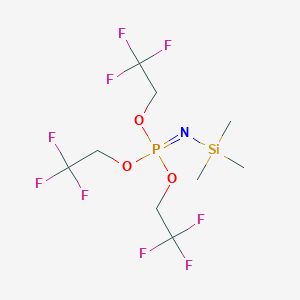![molecular formula C20H12F4O3 B14493184 Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone CAS No. 64488-60-4](/img/structure/B14493184.png)
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a phenoxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize any side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol: This compound shares a similar fluorinated structure but differs in its functional groups.
(2,3,5,6-Tetrafluoro-4-hydroxymethyl-phenyl)-methanol: This compound has a hydroxymethyl group instead of a phenoxymethoxy group.
Eigenschaften
CAS-Nummer |
64488-60-4 |
|---|---|
Molekularformel |
C20H12F4O3 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
phenyl-[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C20H12F4O3/c21-15-14(19(25)12-7-3-1-4-8-12)16(22)18(24)20(17(15)23)27-11-26-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
MLTDBNVFHYVRKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)OCOC3=CC=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
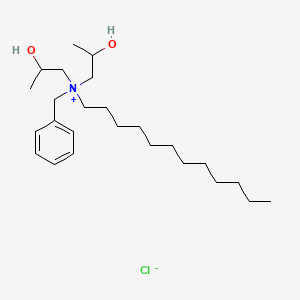
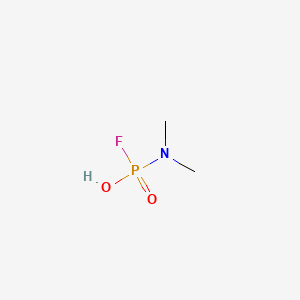
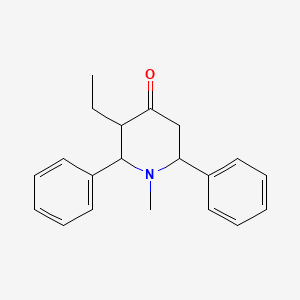
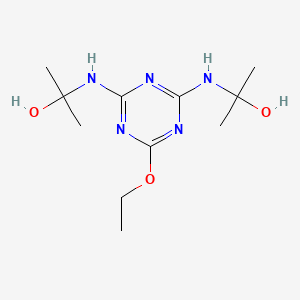
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
